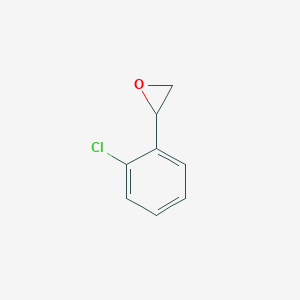

4-Iodobenzenepropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Iodobenzenepropanenitrile, also known as IBPN, is an organic compound with the chemical formula C10H8IN. It is a colorless solid that is commonly used in scientific research applications. IBPN is an important intermediate compound in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of 4-Iodobenzenepropanenitrile is not well understood. However, it is hypothesized that 4-Iodobenzenepropanenitrile may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics in the liver. 4-Iodobenzenepropanenitrile may also act as a reactive intermediate in the synthesis of other organic compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Iodobenzenepropanenitrile are not well studied. However, it is known that 4-Iodobenzenepropanenitrile is a toxic compound that can cause skin irritation and respiratory problems upon exposure. It is also a potential carcinogen and mutagen, and therefore, should be handled with caution in the laboratory.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Iodobenzenepropanenitrile in lab experiments include its availability, low cost, and versatility as an intermediate compound for the synthesis of various organic compounds. However, the limitations of using 4-Iodobenzenepropanenitrile include its toxicity and potential health hazards, as well as the need for careful handling and disposal of the compound.

Future Directions

There are several future directions for the research and development of 4-Iodobenzenepropanenitrile. One direction is to explore the mechanism of action of 4-Iodobenzenepropanenitrile and its potential as an inhibitor of cytochrome P450 enzymes. Another direction is to investigate the biochemical and physiological effects of 4-Iodobenzenepropanenitrile and its potential as a therapeutic agent for certain diseases. Furthermore, the synthesis of new organic compounds using 4-Iodobenzenepropanenitrile as an intermediate compound can be explored for various applications, such as drug discovery and materials science. Finally, the development of safer and more environmentally friendly synthesis methods for 4-Iodobenzenepropanenitrile can be pursued to reduce the potential health hazards and environmental impact of the compound.

Synthesis Methods

The synthesis of 4-Iodobenzenepropanenitrile involves the reaction of 4-iodobenzaldehyde with malononitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of 4-Iodobenzenepropanenitrile as a product. The yield of 4-Iodobenzenepropanenitrile can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Scientific Research Applications

4-Iodobenzenepropanenitrile is widely used in scientific research applications as an intermediate compound for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-inflammatory drugs. 4-Iodobenzenepropanenitrile is also used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, 4-Iodobenzenepropanenitrile is used in the synthesis of dyes, pigments, and polymers.

properties

CAS RN |

146385-65-1 |

|---|---|

Product Name |

4-Iodobenzenepropanenitrile |

Molecular Formula |

C9H8IN |

Molecular Weight |

257.07 g/mol |

IUPAC Name |

3-(4-iodophenyl)propanenitrile |

InChI |

InChI=1S/C9H8IN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2 |

InChI Key |

SNGHWXADVCVIAT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCC#N)I |

Canonical SMILES |

C1=CC(=CC=C1CCC#N)I |

synonyms |

4-IODOBENZENEPROPANENITRILE |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)

![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)

![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)

![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Et](/img/structure/B120531.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)